

# Application Notes and Protocols: Sonogashira Coupling of 2-Bromofluorene with Terminal Alkynes

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## Compound of Interest

Compound Name: 2-Bromofluorene

Cat. No.: B047209

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## Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between  $sp^2$ -hybridized carbons of aryl or vinyl halides and  $sp$ -hybridized carbons of terminal alkynes.<sup>[1][2][3]</sup> This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in organic synthesis.<sup>[1][2][3]</sup> Its applications are extensive, ranging from the synthesis of complex natural products and pharmaceuticals to the construction of advanced organic materials and conjugated polymers.<sup>[3]</sup>

Fluorene and its derivatives are a significant class of compounds due to their unique photophysical and electronic properties, making them valuable building blocks in materials science for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The introduction of an alkynyl moiety at the 2-position of the fluorene core via Sonogashira coupling allows for the extension of conjugation and the facile introduction of various functional groups, providing a powerful tool for tuning the optoelectronic properties of these materials.

These application notes provide detailed protocols and a summary of reaction conditions for the Sonogashira coupling of **2-bromofluorene** with various terminal alkynes, offering a

practical guide for researchers in organic synthesis, materials science, and drug development.

## Data Presentation: Sonogashira Coupling of 2-Bromofluorene Derivatives

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of **2-bromofluorene** and its derivatives with a variety of terminal alkynes.

Entry	Aryl Bromide	Terminal Alkyne	Pd Catalyst (mol %)	Cu(I) Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Bromofluorene	Phenylacetylene	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (3)	CuI (5)	PPh <sub>3</sub> (6)	Diisopropylamine	Toluene	70	12	95
2	2-Bromofluorene	Trimethylsilylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	CuI (10)	-	Triethylamine	THF	65	6	92
3	2-Bromo-9,9-dihexylfluorene	1-Hexyne	Pd(OAc) <sub>2</sub> (2)	CuI (4)	P(t-Bu) <sub>3</sub> (4)	DBU	DMF	80	8	88
4	2-Bromo-9,9-dihexylfluorene	4-Ethynylanisole	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (3)	CuI (5)	PPh <sub>3</sub> (6)	Diisopropylamine	Toluene/THF	80	16	91
5	2,7-Dibromofluoren-9-one	3-Ethynylpyridine (2.0 equiv.)	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (5.2)	CuI (5.2)	-	Diethylamine	Diethylamine	55	24	26
6	2-Bromofluorene	Trimethylsilylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub>	CuI (5)	-	Triethylamine	THF	RT	12	85 (coupl

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## Experimental Protocols

### Protocol 1: Synthesis of 2-(Phenylethynyl)fluorene

This protocol describes the Sonogashira coupling of **2-bromofluorene** with phenylacetylene.

Materials:

- **2-Bromofluorene**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Diisopropylamine (DIPA)
- Toluene, anhydrous
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating plate
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add **2-bromofluorene** (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), copper(I) iodide (0.05 equiv.), and triphenylphosphine (0.06 equiv.).

- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add anhydrous toluene and anhydrous diisopropylamine via syringe.
- Add phenylacetylene (1.2 equiv.) dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to 70 °C and stir for 12 hours under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(phenylethynyl)fluorene.

## Protocol 2: Synthesis of 2-((Trimethylsilyl)ethynyl)fluorene

This protocol details the coupling of **2-bromofluorene** with trimethylsilylacetylene, a common protected alkyne.

Materials:

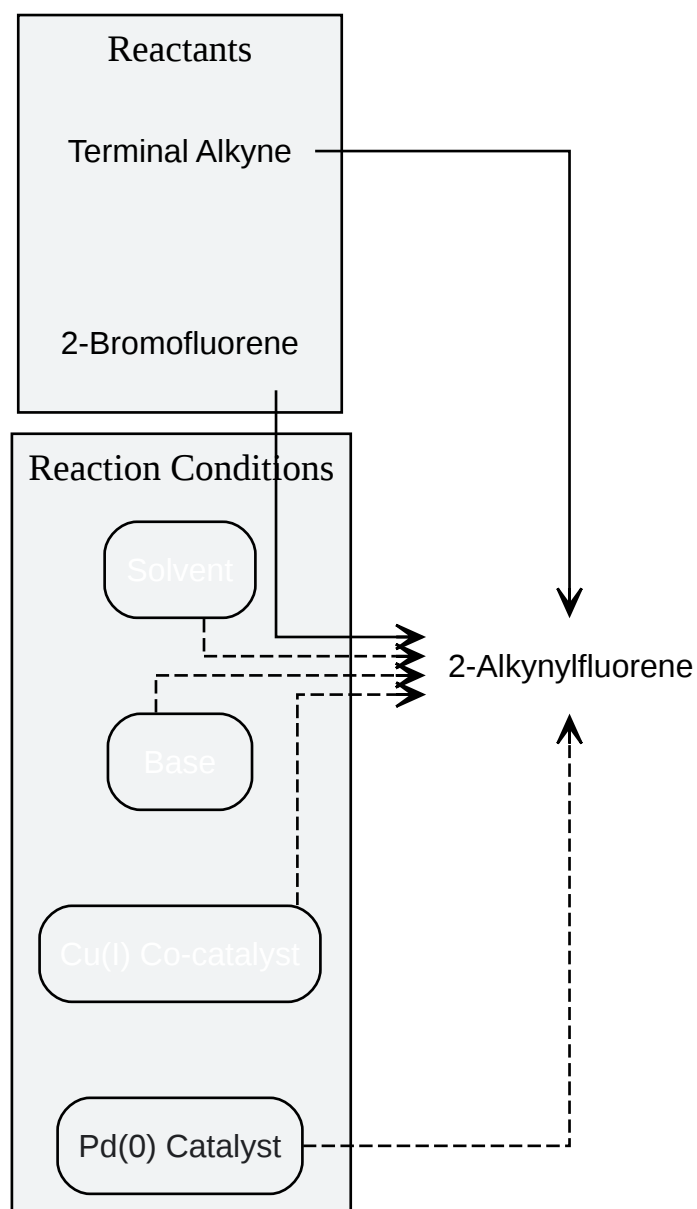
- **2-Bromofluorene**
- Trimethylsilylacetylene (TMSA)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ )

- Copper(I) iodide (CuI)
- Triethylamine (Et<sub>3</sub>N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
- Inert gas supply

#### Procedure:

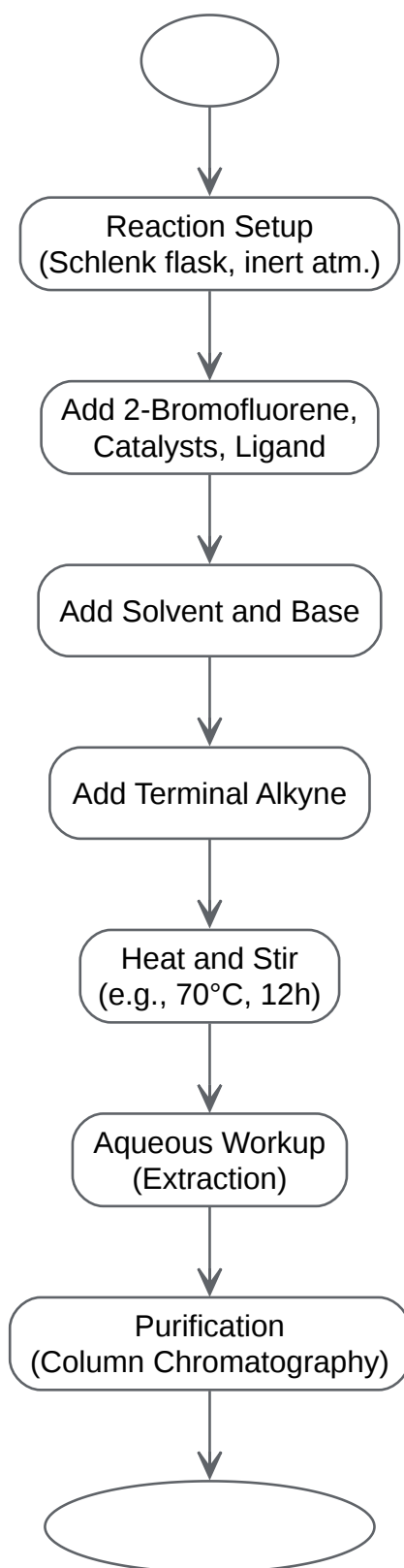
- In a dried Schlenk flask under an inert atmosphere, dissolve **2-bromofluorene** (1.0 equiv.) in anhydrous THF and anhydrous triethylamine.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) and copper(I) iodide (0.10 equiv.) to the solution.
- Add trimethylsilylacetylene (1.5 equiv.) to the reaction mixture via syringe.
- Heat the mixture to 65 °C and stir for 6 hours.
- Monitor the reaction by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Add water and extract the product with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (eluting with hexane) to yield 2-((trimethylsilyl)ethynyl)fluorene.

## Visualizations



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Caption: General scheme of the Sonogashira coupling reaction.



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Caption: A typical experimental workflow for Sonogashira coupling.



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## References

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